Acetamide, N-(2-phenylethyl)-N-2-propenyl-
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Overview
Description
Acetamide, N-(2-phenylethyl)-N-2-propenyl-: is an organic compound with the molecular formula C13H17NO It is a derivative of acetamide, where the nitrogen atom is substituted with a 2-phenylethyl group and a 2-propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(2-phenylethyl)-N-2-propenyl- typically involves the reaction of acetamide with 2-phenylethylamine and 2-propenyl bromide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of Acetamide, N-(2-phenylethyl)-N-2-propenyl- can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Acetamide, N-(2-phenylethyl)-N-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Substituted acetamide derivatives
Scientific Research Applications
Acetamide, N-(2-phenylethyl)-N-2-propenyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent. It is also studied for its role in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials. It is used as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-phenylethyl)-N-2-propenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer effects. Additionally, the compound can modulate signaling pathways, such as those involved in inflammation or cell proliferation, contributing to its therapeutic potential.
Comparison with Similar Compounds
Acetamide, N-(2-phenylethyl)-: A similar compound where the 2-propenyl group is replaced with a hydrogen atom.
N-Phenethylacetamide: Another related compound with a phenethyl group attached to the nitrogen atom.
N-Acetylphenethylamine: A compound with an acetyl group attached to the nitrogen atom of phenethylamine.
Uniqueness: Acetamide, N-(2-phenylethyl)-N-2-propenyl- is unique due to the presence of both 2-phenylethyl and 2-propenyl groups attached to the nitrogen atom. This unique structure imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Properties
CAS No. |
61357-18-4 |
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Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-(2-phenylethyl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C13H17NO/c1-3-10-14(12(2)15)11-9-13-7-5-4-6-8-13/h3-8H,1,9-11H2,2H3 |
InChI Key |
FKPSVPFGXGJRQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCC1=CC=CC=C1)CC=C |
Origin of Product |
United States |
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